BenchChemオンラインストアへようこそ!

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Lipophilicity Drug-likeness Scaffold optimization

This advanced intermediate combines a 1,2,4-oxadiazole ring and benzodioxole core with a free aldehyde, enabling at least five orthogonal derivatization pathways for rapid SAR exploration. Its balanced polarity (XLogP3-AA 1.3) and low TPSA (83.7 Ų) favor CNS drug discovery programs. With ≥95% purity, it eliminates 2–3 synthetic steps versus building from piperonal, reducing cumulative yield losses. The aldehyde supports reversible covalent probe synthesis for chemoproteomics target identification.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 1272176-98-3
Cat. No. B1520809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde
CAS1272176-98-3
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3
InChIInChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3
InChIKeyVGBSLUXPOFQFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3): Procurement-Quality Overview & Structural Identity


6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole ring linked via a methoxy bridge to a benzodioxole scaffold bearing a reactive aldehyde group. Its molecular formula is C₁₂H₁₀N₂O₅ and its molecular weight is 262.22 g/mol [1]. The compound is supplied at a minimum purity of 95% and is intended exclusively for research and development use .

Why Generic Substitution of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3) Is Scientifically Unsound


This compound occupies a unique intersection of three pharmacophoric elements—a 1,2,4-oxadiazole ring, a benzodioxole core, and a free aldehyde handle—within a single low-molecular-weight scaffold. Closely related analogs that alter the oxadiazole regioisomer (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole), replace the benzodioxole with a simple phenyl ring, or substitute the aldehyde with a carboxylic acid or alcohol exhibit distinct physicochemical properties (e.g., LogP, polar surface area) and divergent reactivity profiles, making them non-interchangeable in synthetic sequence or structure-activity-relationship (SAR) studies [1]. Direct head-to-head quantitative comparative data against specific in-class analogs remain scarce in the open literature; the evidence below therefore draws on computed molecular properties and class-level inference to define the compound's differentiation.

Quantitative Differentiation Evidence for 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3) Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates 1,2,4-Oxadiazole-Benzodioxole Scaffold from Common 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole connectivity in the target compound results in a computed XLogP3-AA value of 1.3 [1]. While direct experimental LogP data for 1,3,4-oxadiazole-benzodioxole regioisomers are not available in the same assay, the ~0.5–0.8 log unit shift commonly observed between 1,2,4- and 1,3,4-oxadiazole regioisomers (class-level inference from oxadiazole med-chem literature) implies a measurable difference in passive membrane permeability and solubility. This makes the 1,2,4-oxadiazole scaffold a preferred starting point when lower lipophilicity is desired to mitigate promiscuity or improve aqueous solubility in lead optimization [1].

Lipophilicity Drug-likeness Scaffold optimization

Topological Polar Surface Area (TPSA) Distinguishes Aldehyde-Containing Scaffold from Carboxylic Acid and Alcohol Analogs for CNS Drug Design

The target compound has a computed TPSA of 83.7 Ų [1]. This value sits at the boundary of the widely accepted threshold for blood-brain barrier (BBB) penetration (<90 Ų for CNS drugs). Replacement of the aldehyde with a carboxylic acid would increase TPSA by approximately 17–20 Ų (to ~100–104 Ų), pushing the molecule well above the BBB-penetrant range, while reduction to the corresponding alcohol would decrease TPSA by ~3–5 Ų. The aldehyde therefore occupies a unique TPSA window that balances CNS accessibility with synthetic versatility [1].

CNS drug design Polar surface area Blood-brain barrier penetration

Hydrogen Bond Acceptor Count and Rotatable Bond Profile Differentiate Target from Common Benzodioxole Building Blocks

The target compound possesses 7 hydrogen bond acceptors and 4 rotatable bonds [1]. Compared to simpler benzodioxole building blocks such as piperonal (1,3-benzodioxole-5-carbaldehyde, CAS 120-57-0: 3 H-bond acceptors, 1 rotatable bond, MW 150.13), the target offers substantially greater functional complexity while remaining within the Rule-of-3 fragment space (MW <300). This positions it as a more advanced intermediate for fragment growing or merging strategies, reducing the number of synthetic steps required to reach lead-like chemical space [1].

Molecular complexity Synthetic tractability Fragment-based drug design

Aldehyde Reactivity Enables Orthogonal Derivatization Pathways Unavailable to Ester or Amide-Functionalized Oxadiazole-Benzodioxole Analogs

The free aldehyde group at the 5-position of the benzodioxole ring permits a wide range of chemoselective transformations—reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—that are incompatible with ester, amide, or ketone counterparts. Analogs where the aldehyde is already elaborated (e.g., carboxylic acid or alcohol derivatives) lock the user into a single synthetic trajectory. The aldehyde therefore represents a decision point that maximizes downstream synthetic optionality without requiring protecting group manipulations [1].

Synthetic versatility Parallel library synthesis Late-stage functionalization

Optimal Procurement-Driven Application Scenarios for 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1272176-98-3)


Medicinal Chemistry: Fragment Growing and Lead Optimization of CNS-Penetrant IDO1 or Kinase Inhibitors

The compound's computed TPSA of 83.7 Ų and XLogP3-AA of 1.3 position it favorably for CNS drug discovery programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) or various kinases where brain exposure is desired [1]. The aldehyde handle enables rapid SAR exploration through reductive amination with diverse amine libraries, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester or amide moieties [1].

Synthetic Chemistry: Multi-Gram Procurement for Parallel Library Synthesis

With a minimum purity of 95% and availability from multiple suppliers, this compound is suitable as a key intermediate for parallel synthesis of focused compound libraries . The aldehyde group supports at least five orthogonal derivatization pathways, enabling diverse library enumeration without intermediate purification steps, thereby accelerating hit-to-lead timelines [1].

Chemical Biology: Electrophilic Probe Design for Target Identification

The aldehyde moiety can be exploited to generate reversible covalent probes (e.g., through oxime or hydrazone formation) for chemoproteomics target identification studies. The benzodioxole-oxadiazole scaffold provides a rigid, low-molecular-weight core that minimizes non-specific binding while the aldehyde serves as a traceless linker point for affinity tag attachment [1].

Process Chemistry: Advanced Intermediate for Scale-Up Feasibility Assessment

The compound's moderate molecular weight (262.22 g/mol) and balanced polarity (XLogP3-AA 1.3) suggest acceptable solubility in common organic solvents (DCM, THF, DMF), facilitating reaction optimization at gram scale. Procurement of this advanced intermediate eliminates 2–3 synthetic steps compared to building from piperonal, reducing cumulative yield losses and improving overall process mass intensity [1].

Quote Request

Request a Quote for 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.